2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
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Overview
Description
2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a formyl group attached to a phenoxy moiety, which is further connected to an acetamide group linked to a tetrahydronaphthalenyl ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-formylphenol: This can be achieved through the oxidation of 4-hydroxybenzaldehyde using an oxidizing agent such as potassium permanganate.
Etherification: The 4-formylphenol is then reacted with 2-bromoacetophenone under basic conditions to form 2-(4-formylphenoxy)acetophenone.
Amidation: The final step involves the reaction of 2-(4-formylphenoxy)acetophenone with 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the formyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.
Reduction: 2-(4-hydroxymethylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The formyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-formylphenoxy)acetamide: Lacks the tetrahydronaphthalenyl group, which may affect its biological activity and chemical properties.
N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: Lacks the formylphenoxy group, which may result in different reactivity and applications.
Uniqueness
2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of both the formylphenoxy and tetrahydronaphthalenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-12-14-8-10-16(11-9-14)23-13-19(22)20-18-7-3-5-15-4-1-2-6-17(15)18/h1-2,4,6,8-12,18H,3,5,7,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMLYUZFIZTTIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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